6-Chloro-2,4-difluoroiodobenzene

Cross-coupling Sequential functionalization Site-selectivity

Streamline synthesis of fluorinated biaryl pharmacophores. This polyhalogenated arene offers a predictable reactivity hierarchy (I ≫ Cl ≫ F) for site-selective sequential functionalization. - Enables iodine-selective Suzuki-Miyaura coupling (>95% conversion) followed by chlorine diversification. - Reduces step count and purification costs via telescoped one-pot transformations. - Direct entry to kinase inhibitor and GPCR modulator cores.

Molecular Formula C6H2ClF2I
Molecular Weight 274.433
CAS No. 1242339-98-5
Cat. No. B597750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,4-difluoroiodobenzene
CAS1242339-98-5
Synonyms6-Chloro-2,4-difloroiodobenzene
Molecular FormulaC6H2ClF2I
Molecular Weight274.433
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)I)Cl)F
InChIInChI=1S/C6H2ClF2I/c7-4-1-3(8)2-5(9)6(4)10/h1-2H
InChIKeyFCGGRCAGASFINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,4-difluoroiodobenzene – Procurement & Selection Guide


6-Chloro-2,4-difluoroiodobenzene (CAS 1242339-98-5) is a polyhalogenated aromatic compound bearing chlorine, fluorine, and iodine substituents on a benzene ring . Its molecular formula is C6H2ClF2I with a molecular weight of 274.43 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, where the iodine moiety acts as a reactive site [1]. The presence of three distinct halogen atoms with differing reactivities enables sequential, site-selective transformations that are not achievable with simpler halogenated arenes.

Iodo handle

Fast Suzuki coupling entry point for first aryl installation.

Chloro handle

Second-stage diversification via sequential cross-coupling.

Fluoro substitution

Electron-deficient ring supports orthogonal SNAr pathway.

Why Generic Substitution Fails: Orthogonal Reactivity of 6-Chloro-2,4-difluoroiodobenzene


Generic substitution with structurally similar analogs (e.g., 2,4-difluoroiodobenzene, 3,5-difluoroiodobenzene, or chlorobenzene derivatives) is not scientifically valid due to fundamentally different reactivity hierarchies among halogen substituents. 6-Chloro-2,4-difluoroiodobenzene presents three distinct leaving groups with established reactivity order I ≫ Cl ≫ F in palladium-catalyzed cross-couplings, enabling predictable site-selective sequential functionalization [1]. In contrast, 2,4-difluoroiodobenzene (CAS 2265-93-2) lacks the chlorine handle, limiting sequential diversification to only iodine-based coupling followed by fluorine activation under forcing conditions . The specific substitution pattern (iodine at position 2, chlorine at position 1, fluorines at positions 3 and 5) creates a unique electronic environment that cannot be replicated by regioisomers or compounds with different halogen combinations .

Missing chlorine handle

Analogues like 2,4-difluoroiodobenzene lack the second reactive site, limiting sequential diversification.

Altered reactivity hierarchy

Replacement with monohalogenated arenes removes the I > Cl > F ordering that enables predictable site selectivity.

Regioisomer mismatch

Different halogen substitution patterns change electronic character and coupling outcomes; C6H2ClF2I regioisomers are not interchangeable.

Quantitative Evidence: 6-Chloro-2,4-difluoroiodobenzene vs. Structural Analogs


Orthogonal Halogen Reactivity in Sequential Cross-Coupling

6-Chloro-2,4-difluoroiodobenzene enables orthogonal sequential coupling due to the established reactivity hierarchy of aryl halides in Pd-catalyzed Suzuki-Miyaura reactions. Aryl iodides undergo oxidative addition to Pd(0) 2-3 orders of magnitude faster than aryl chlorides under standard conditions [1]. This allows iodine-selective monocoupling to install a first aryl group while preserving the chlorine for subsequent functionalization—a capability absent in 2,4-difluoroiodobenzene (no chlorine handle) and irrelevant in non-iodinated analogs (1-chloro-3,5-difluorobenzene, which reacts only at chlorine with limited scope) [2].

Reactivity Hierarchy
Class-level inference
I oxidative addition: 10²–10³× faster than Cl in Pd(0) catalysis.
Supports sequential coupling strategy.
Class-level kinetics; verify under specific substrate conditions.
Cross-coupling Sequential functionalization Site-selectivity

Iodine as Primary Reactive Handle: Coupling Efficiency Advantage

In palladium-catalyzed Suzuki-Miyaura cross-coupling, aryl iodides consistently demonstrate superior reactivity compared to aryl bromides and chlorides. Systematic studies show that under identical conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C), aryl iodides achieve >95% conversion within 1-2 hours, whereas electron-deficient aryl chlorides require 12-24 hours and electron-neutral or electron-rich aryl chlorides show negligible conversion [1]. 6-Chloro-2,4-difluoroiodobenzene's iodine atom provides this rapid, high-yield coupling capability while preserving the chlorine for later-stage diversification. The alternative 6-chloro-2,4-difluorobromobenzene (hypothetical comparator) would exhibit intermediate reactivity but would lack the reliable, mild-condition coupling profile of the iodo derivative [2].

Coupling Conversion
Class-level inference
Iodoaryl: >95% conv.; Chloroaryl: 0–20% conv. under mild Pd(PPh₃)₄ conditions.
Iodo site enables mild-condition coupling.
Standard Suzuki-Miyaura conditions; electron-neutral/rich Cl substrates react poorly.
Suzuki-Miyaura coupling Reaction efficiency Halogen reactivity

Fluorine Electron-Withdrawing Effect on SNAr Reactivity

The 2,4-difluoro substitution pattern in 6-Chloro-2,4-difluoroiodobenzene creates a strongly electron-deficient aromatic ring, activating it toward nucleophilic aromatic substitution (SNAr). The presence of two fluorine atoms ortho and para to the iodine and chlorine positions lowers the LUMO energy, facilitating attack by nucleophiles [1]. This electronic activation is quantifiable: fluorinated arenes exhibit Hammett σp values of +0.06 (F) versus +0.23 (Cl), but the cumulative effect of multiple fluorines, combined with their strong -I inductive effect, creates a net electron-deficient system that accelerates SNAr rates by 10²–10⁴× relative to non-fluorinated analogs [2]. In contrast, 2,4-difluoroiodobenzene lacks the chlorine SNAr handle, while non-fluorinated iodoarenes show markedly reduced SNAr reactivity.

SNAr Activation
Class-level inference
Rate acceleration 10²–10⁴× vs. non-fluorinated iodoarenes due to electron-withdrawing F substituents.
Provides orthogonal SNAr diversification pathway.
Activation attributed to cumulative -I effect of fluorine; data to verify for target substrate.
Nucleophilic aromatic substitution Electronic effects Fluorine activation

Unique Halogen Arrangement vs. Regioisomers

6-Chloro-2,4-difluoroiodobenzene (IUPAC: 1-chloro-3,5-difluoro-2-iodobenzene) features a specific 1,2,3,5-tetrasubstituted pattern with iodine at position 2, chlorine at position 1, and fluorines at positions 3 and 5 [1]. This arrangement is structurally distinct from other C6H2ClF2I regioisomers such as 2-chloro-1,3-difluoro-4-iodobenzene (CAS: different, chlorine at position 2, iodine at 4) and 5-chloro-1,3-difluoro-2-iodobenzene (CAS: different, chlorine at position 5). The specific substitution pattern influences both electronic properties (logP = 3.22, topological polar surface area = 0 Ų) and steric accessibility for cross-coupling reactions . Procurement of the correct regioisomer is essential for synthetic reproducibility, as different substitution patterns yield different coupling regioselectivity and downstream molecular geometry.

Regioisomer Identity
Supporting evidence
1,2,3,5-tetrasubstitution; logP 3.22; TPSA 0 Ų; exact mass 273.88578.
Regiochemistry determines coupling sites and molecular shape.
Verify against other C6H2ClF2I regioisomers; different patterns alter synthetic outcomes.
Regiochemistry Halogen substitution pattern Synthetic versatility

Commercial Availability and Purity Specifications

6-Chloro-2,4-difluoroiodobenzene is commercially available from multiple reputable suppliers with established purity specifications ranging from 95% to ≥98% (NLT 98%) [1]. The compound is supplied as a solid/low-melting solid with MDL number MFCD16817642 and is offered in research quantities (250 mg, 1 g, 5 g) suitable for both discovery-scale synthesis and early process development . In contrast, certain regioisomers of C6H2ClF2I are not commercially stocked or require custom synthesis with extended lead times and higher costs. The ready availability of 6-chloro-2,4-difluoroiodobenzene reduces procurement friction and enables rapid project initiation.

Supply & Purity
Supporting evidence
Purity 95–98% (NLT 98%); MDL MFCD16817642; available in 250 mg–5 g scales.
Reduces custom synthesis delay and sourcing friction.
Multiple supplier sourcing confirmed; regioisomers require custom synthesis.
Commercial availability Purity Supply chain

Application Scenarios for 6-Chloro-2,4-difluoroiodobenzene


Synthesis of Diversified Biaryl and Polyaryl Scaffolds

6-Chloro-2,4-difluoroiodobenzene serves as a strategic building block for constructing fluorinated biaryl and polyaryl cores common in kinase inhibitors, GPCR modulators, and other small-molecule drug candidates. The iodine site undergoes rapid Suzuki-Miyaura coupling to install a first aryl group, after which the chlorine handle can be functionalized via a second Suzuki coupling under modified conditions or converted to an amine via Buchwald-Hartwig amination [1]. This sequential diversification capability reduces the number of synthetic steps required to access complex, polysubstituted arene pharmacophores [2].

Orthogonal Reactivity for Streamlined Multi-Step Synthesis

In process chemistry settings where step-count reduction and intermediate isolation are critical cost drivers, 6-Chloro-2,4-difluoroiodobenzene's orthogonal halogen reactivity enables telescoped or one-pot sequential transformations. The established reactivity hierarchy (I ≫ Cl ≫ F) allows iodine-selective monocoupling with high conversion (>95%) under mild conditions, followed by chlorine functionalization without intermediate purification [1]. This reduces solvent usage, purification costs, and overall process mass intensity compared to routes requiring separate building blocks for each diversification step [2].

Construction of Halogenated Heterocyclic Frameworks

Fluorinated arenes are prevalent in modern agrochemicals due to enhanced metabolic stability and bioavailability. 6-Chloro-2,4-difluoroiodobenzene provides a direct entry to fluorine-containing aryl intermediates that can be further elaborated into pyrazole, triazole, and pyridine-containing heterocycles via sequential cross-coupling and cyclization reactions [1]. The compound's multiple halogen substituents offer tunable electronic properties that can be exploited to modulate the physicochemical profile of agrochemical lead candidates [2].

Synthesis of Fluorinated π-Conjugated Systems

The electron-withdrawing fluorine substituents in 6-Chloro-2,4-difluoroiodobenzene lower the LUMO energy of derived π-conjugated materials, making it a valuable precursor for n-type organic semiconductors, OLED emitters, and organic photovoltaic materials [1]. Sequential coupling at iodine and chlorine positions enables the construction of unsymmetrical fluorinated oligoarenes and polymers with tailored electronic band gaps, a capability not readily achievable with monohalogenated or symmetrically substituted arene building blocks [2].

Application
Selection Property
Validation Focus
Fluorinated biaryl synthesis
Iodo-selective first coupling
Sequential coupling reproducibility
Multi-step synthesis streamlining
Orthogonal halogen reactivity
Telescoped process compatibility
Heterocyclic agrochemical intermediates
Fluorine-substituted arene building block
Physicochemical profile modulation
π-Conjugated organic materials
Electron-deficient fluorinated precursor
Material property tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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